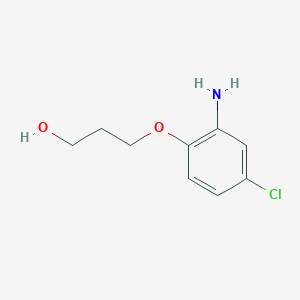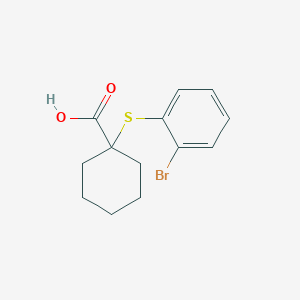
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₅BrO₂S It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanecarboxylic acid moiety
準備方法
The synthesis of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl thiol and cyclohexanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions are carefully controlled to achieve the desired products.
科学的研究の応用
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including inflammatory diseases and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
類似化合物との比較
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-bromophenyl)cyclohexanecarboxylic acid and 1-(4-bromophenyl)cyclohexanecarboxylic acid share structural similarities but differ in the position of the bromine atom on the phenyl ring.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
特性
分子式 |
C13H15BrO2S |
|---|---|
分子量 |
315.23 g/mol |
IUPAC名 |
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO2S/c14-10-6-2-3-7-11(10)17-13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
InChIキー |
HBXKQMGINLMVAQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)O)SC2=CC=CC=C2Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
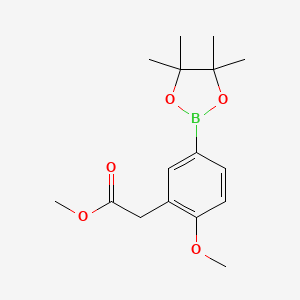
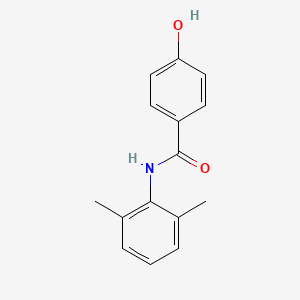
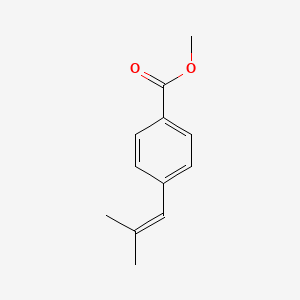
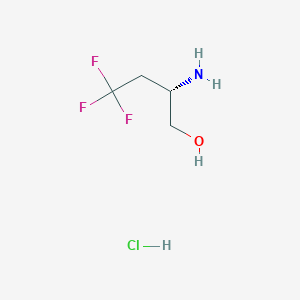

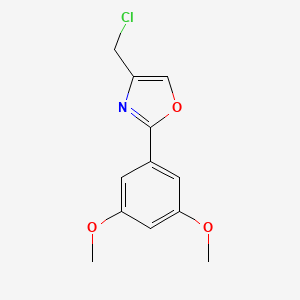
![Methyl 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8653177.png)
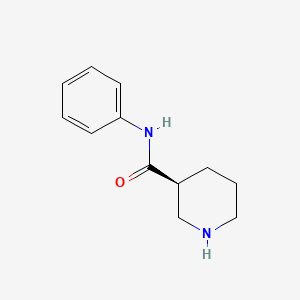
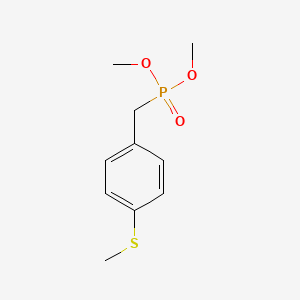
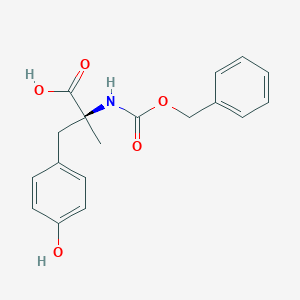
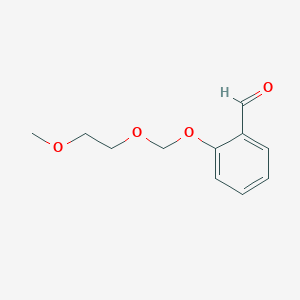
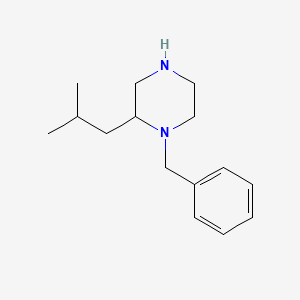
![1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
